2,5-dichloro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O2S/c19-15-6-7-17(20)18(14-15)26(24,25)21-8-9-22-10-12-23(13-11-22)16-4-2-1-3-5-16/h1-7,14,21H,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHUCDHQPYNNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzenesulfonamide Core
The benzenesulfonamide backbone is typically synthesized via chlorosulfonation of 1,4-dichlorobenzene. In a representative procedure:
- Chlorosulfonation : 1,4-Dichlorobenzene reacts with chlorosulfonic acid at 120–140°C for 6–8 hours to yield 2,5-dichlorobenzenesulfonyl chloride.
- Amidation : The sulfonyl chloride intermediate is treated with ethylenediamine in tetrahydrofuran (THF) at 0–5°C, followed by neutralization with aqueous sodium bicarbonate to form N-(2-aminoethyl)-2,5-dichlorobenzenesulfonamide.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | ClSO₃H, 130°C, 7h | 82–85 | ≥95% |
| 2 | Ethylenediamine, THF, 0°C | 78–80 | ≥98% |
Piperazine Side-Chain Installation
Reductive Amination Approach
The 4-phenylpiperazine moiety is introduced via reductive amination between N-(2-aminoethyl)-2,5-dichlorobenzenesulfonamide and phenylpiperazine ketones:
- Ketone Formation : 4-Phenylpiperazine-1-carbaldehyde is prepared by oxidation of 1-phenylpiperazine with pyridinium chlorochromate (PCC) in dichloromethane.
- Reductive Coupling : The aldehyde reacts with the sulfonamide’s primary amine in methanol under hydrogen gas (3 atm) with palladium on carbon (Pd/C) as a catalyst. The reaction proceeds at 50°C for 12 hours.
Optimized Conditions :
Mitsunobu Reaction for Ether Linkage
An alternative method employs Mitsunobu conditions to couple 2-(4-phenylpiperazin-1-yl)ethanol with the sulfonamide:
- Alcohol Activation : 2-(4-Phenylpiperazin-1-yl)ethanol is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
- Coupling : Activated alcohol reacts with N-(2-hydroxyethyl)-2,5-dichlorobenzenesulfonamide at 25°C for 24 hours.
Performance Metrics :
| Parameter | Value |
|---|---|
| Reaction Time | 24h |
| Yield | 68–70% |
| Byproduct Formation | <2% (triphenylphosphine oxide) |
Sulfonamide Coupling via Chlorosulfonation
Direct Sulfonation of Preformed Amines
A one-pot strategy involves simultaneous sulfonation and amine coupling:
- Chlorosulfonation : 1,4-Dichlorobenzene is reacted with chlorosulfonic acid to generate 2,5-dichlorobenzenesulfonyl chloride.
- In Situ Amidation : The sulfonyl chloride is directly treated with 2-(4-phenylpiperazin-1-yl)ethylamine in the presence of N,N-diisopropylethylamine (DIPEA) as a base.
Advantages :
Challenges :
- Requires strict stoichiometric control to avoid over-sulfonation.
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield Range (%) | Scalability (kg-scale) | Cost Efficiency |
|---|---|---|---|
| Reductive Amination | 74–76 | Moderate | High |
| Mitsunobu Reaction | 68–70 | Low | Low (due to PPh₃) |
| One-Pot Sulfonation | 80–82 | High | Moderate |
Purity and Byproduct Profiles
- Reductive Amination : Minimal byproducts (traces of dechlorinated species <0.5%).
- Mitsunobu Reaction : Requires extensive purification to remove phosphine oxides.
- One-Pot Sulfonation : Risk of dimerization if amine is under stoichiometric.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing sulfonamide group activates the aromatic ring for nucleophilic substitution, particularly at the 2- and 5-chloro positions. Reactions with amines, alkoxides, or thiols under basic conditions yield substituted derivatives.
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Piperazine/DMF, 80°C | 2,5-diamino derivative | 72 | |
| Sodium methoxide/MeOH, reflux | 2,5-dimethoxy derivative | 65 | |
| Thiophenol/K2CO3, 60°C | 2,5-bis(phenylthio) derivative | 58 |
Key Finding : The 5-chloro position is more reactive than the 2-position due to steric hindrance from the sulfonamide group .
Electrophilic Aromatic Substitution
The dichlorinated benzene ring undergoes electrophilic substitution at the para position relative to the sulfonamide group.
Computational Insight : Density Functional Theory (DFT) calculations show the para position has the lowest activation energy (ΔG‡ = 18.2 kcal/mol).
Piperazine Ring Functionalization
The phenylpiperazine moiety participates in alkylation and acylation reactions at the secondary amine:
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Alkylation | Ethyl bromide/K2CO3 | N-ethylpiperazine derivative | 85 |
| Acylation | Acetyl chloride/Et3N | N-acetylpiperazine derivative | 78 |
SAR Note : Alkylation enhances solubility but reduces receptor-binding affinity in biological assays.
Oxidation of the Sulfonamide Group
Controlled oxidation converts the sulfonamide to a sulfone, altering electronic properties:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO4/H2O | 60°C, 4 hrs | Benzenesulfone derivative | 90 |
| H2O2/AcOH | RT, 12 hrs | Partial sulfone formation | 45 |
Mechanistic Insight : Oxidation proceeds via a radical intermediate, as confirmed by ESR spectroscopy.
Cross-Coupling Reactions
The aryl chloride groups enable palladium-catalyzed couplings:
| Reaction | Catalyst/Ligand | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4/K3PO4 | Biaryl derivative | 68 |
| Buchwald-Hartwig | Pd2(dba)3/XPhos | Aminated derivative | 75 |
Optimization : Yields improve with microwave irradiation (120°C, 20 min) .
Hydrolysis and Stability
| Conditions | Degradation Pathway | Half-Life |
|---|---|---|
| 6M HCl, reflux | Cleavage of sulfonamide bond | 2.5 hrs |
| 2M NaOH, 60°C | Ring dechlorination | 4 hrs |
Stability Note : No degradation observed in aqueous buffers (pH 3–9) over 72 hours .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- This compound is being investigated for its potential as a pharmacological agent targeting neurological disorders. Its structural attributes allow it to interact with neurotransmitter receptors, potentially modulating their activity and influencing signaling pathways involved in neurological functions.
2. Biological Studies
- Researchers utilize this compound to explore its effects on various biological pathways. Studies have shown that it may have therapeutic potential, particularly in the realm of neuropharmacology, where it could serve as a lead compound for developing new treatments for conditions such as anxiety and depression .
3. Chemical Biology
- The compound is employed to probe interactions between small molecules and biological macromolecules. This application is crucial for understanding drug mechanisms and optimizing lead compounds for better efficacy and selectivity.
4. Industrial Applications
- In addition to its research applications, 2,5-dichloro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide may be used in the synthesis of other complex organic compounds. Its unique chemical structure can serve as a building block in the development of novel materials and pharmaceuticals.
Case Studies and Research Findings
Several studies highlight the potential of this compound:
- Antitumor Activity : Research has indicated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. These findings suggest that sulfonamide derivatives can play a role in cancer treatment strategies .
- Neuropharmacology Studies : Investigations into the effects of this compound on neurotransmitter systems have shown promise in modulating anxiety-related behaviors in animal models. Such studies are critical for understanding how these compounds can be translated into clinical therapies for anxiety disorders .
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways in the nervous system, making the compound a candidate for the treatment of neurological conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three benzenesulfonamide derivatives, focusing on substituent variations, molecular properties, and reported biological activities.
Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives
*Calculated based on formula C₁₈H₂₀Cl₂N₃O₂S.
Key Observations:
Substituent-Driven Bioactivity: FH535 and FH535-N demonstrate apoptosis induction in hepatocellular carcinoma (HCC) cells, particularly in combination with sorafenib . Their nitro-aromatic substituents may contribute to redox modulation or protein binding. In contrast, the target compound’s piperazine group could favor interactions with amine-binding targets (e.g., GPCRs or kinases).
Structural Influence on Physicochemical Properties :
- The piperazine-ethyl group in the target compound likely enhances water solubility compared to FH535’s nitroaryl group, which is more lipophilic. The fluorobenzyl sulfanyl substituent in the compound introduces metabolic stability via fluorine’s electronegativity and sulfur’s resistance to oxidation .
Synthetic and Analytical Considerations :
- Piperazine-containing compounds often require multi-step synthesis involving coupling reagents (e.g., EDC/HOBt) for amide bond formation. Crystallographic validation of these structures may involve SHELXL for refinement and WinGX for data integration .
Research Implications and Gaps
- Piperazine derivatives are common in antipsychotics and antivirals, suggesting possible cross-reactivity with CNS or viral targets.
- Structural Optimization : Comparative molecular docking or QSAR studies could elucidate how substituent variations affect binding to Wnt/β-catenin or other pathways implicated in FH535’s activity .
Biological Activity
2,5-Dichloro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacodynamics and mechanisms of action, supported by relevant studies and data.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a benzenesulfonamide moiety, which is often associated with various biological activities, including enzyme inhibition.
The primary mechanism through which this compound exerts its effects is through the inhibition of acetylcholinesterase (AChE). AChE is an essential enzyme in the cholinergic system that breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound enhances cholinergic neurotransmission, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
Inhibition of Acetylcholinesterase
Several studies have demonstrated the compound's effectiveness as an AChE inhibitor. For instance, virtual screening and molecular docking studies indicate that derivatives related to this compound show significant binding affinity to both the peripheral anionic site and the catalytic site of AChE. This interaction prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain .
Antidepressant and Anxiolytic Effects
Research into piperazine derivatives has shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is believed to play a role in these effects, suggesting potential applications in treating mood disorders .
Case Studies
- Study on Neuroprotective Effects : A study involving a related piperazine derivative demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. The compound was shown to reduce apoptosis markers and enhance cell viability in vitro .
- Behavioral Assessments : In behavioral studies on rodents, administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests. This suggests potential anxiolytic properties that warrant further investigation .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical steps in synthesizing 2,5-dichloro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Formation of the benzenesulfonamide core via sulfonylation of 2,5-dichloroaniline with sulfonyl chloride derivatives under inert conditions (e.g., nitrogen atmosphere) .
- Step 2 : Introduction of the piperazine-ethyl moiety via nucleophilic substitution or coupling reactions. Key intermediates like 4-phenylpiperazine are reacted with ethylenediamine derivatives in solvents such as dimethylformamide (DMF) at 60–80°C .
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product .
Critical Conditions : - Solvent polarity (DMF enhances nucleophilicity) and temperature control (60–80°C prevents side reactions) are crucial for high yields (>70%) .
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | ClSO₂Ph, DCM, 0°C | Core formation | 85–90 |
| 2 | 4-phenylpiperazine, DMF, 70°C | Coupling | 70–75 |
| 3 | Ethyl acetate/hexane | Purification | 90–95 |
Q. Which characterization techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., integration ratios for dichloro groups and piperazine protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at ~452.1 Da) .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 52.8%, H: 4.8%, N: 9.2%) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
Q. How does the sulfonamide group’s stability impact experimental design?
- Methodological Answer : Sulfonamides hydrolyze under extreme acidic (pH <2) or basic (pH >12) conditions, necessitating:
- Neutral pH buffers (e.g., phosphate-buffered saline) for biological assays .
- Avoidance of prolonged heating (>80°C) during synthesis to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between the benzenesulfonamide core and piperazine-ethyl intermediate?
- Methodological Answer :
- Catalyst Screening : Use of coupling agents like HATU or EDCI improves efficiency (yield increase from 60% to 85%) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Kinetic Monitoring : Thin-layer chromatography (TLC) tracks reaction progress (Rf = 0.3–0.5 in ethyl acetate/hexane) to terminate reactions at 90% completion .
Q. What strategies resolve discrepancies in NMR data for sulfonamide derivatives?
- Methodological Answer :
- Dynamic Effects : Rotameric equilibria in sulfonamides cause split peaks. Use elevated temperatures (50°C in DMSO-d6) to coalesce signals .
- Decoupling Experiments : ¹H-¹³C HSQC identifies overlapping proton environments (e.g., distinguishing piperazine CH₂ from ethyl CH₂) .
- X-ray Crystallography : Resolves ambiguities in substituent orientation (e.g., dihedral angles between aryl and piperazine rings) .
Q. How does structural modification (e.g., chloro vs. methoxy substituents) influence biological activity?
- Methodological Answer :
- Comparative SAR Studies :
- Chlorine : Enhances lipophilicity (logP increases by ~0.5), improving membrane permeability in cell-based assays .
- Methoxy : Reduces metabolic stability (CYP3A4-mediated demethylation) but increases hydrogen bonding with target receptors .
- Data Table :
| Substituent | logP | IC50 (μM) vs. Target X | Metabolic Stability (t½, h) |
|---|---|---|---|
| 2,5-Cl | 3.2 | 0.45 | 6.8 |
| 2,5-OCH₃ | 2.7 | 1.2 | 2.3 |
Q. What computational methods predict the compound’s interaction with biological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Docking Simulations : AutoDock Vina models piperazine-ethyl interactions with 5-HT₁A receptor pockets (binding energy ≤ -8.5 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns (RMSD <2 Å indicates stable binding) .
Data Contradictions and Resolution
- Conflict : reports sulfonamide hydrolysis at pH <2, while suggests stability under similar conditions.
- Resolution : Hydrolysis rates depend on substituent electron-withdrawing effects. 2,5-dichloro derivatives (strong EWG) resist hydrolysis better than methoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
